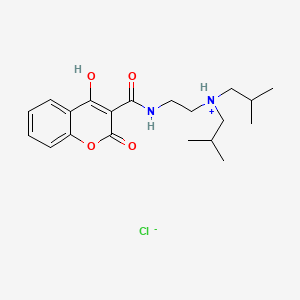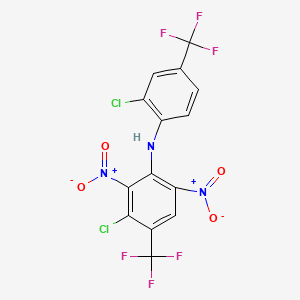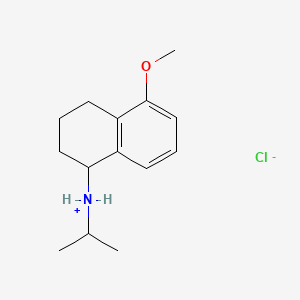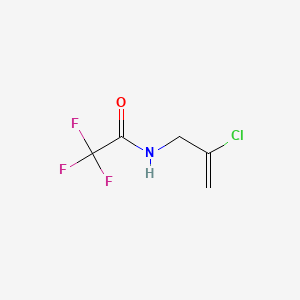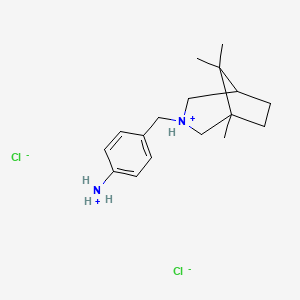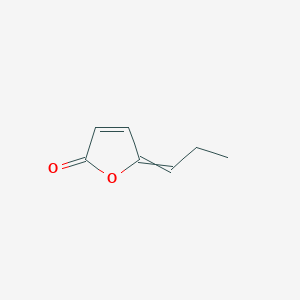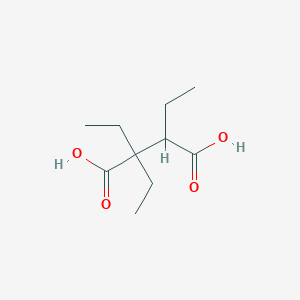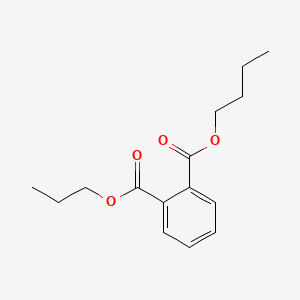
2-Butyl-p-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyl-p-benzoquinone can be synthesized through the oxidation of 2-butylphenol. One common method involves the use of oxidizing agents such as manganese dioxide in the presence of sulfuric acid and a cosolvent . Another method employs bis(salicylidene)ethylenediiminocobalt(II) (salcomine) as a catalyst in the presence of oxygen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and oxygen in the presence of catalysts like salcomine.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound to its corresponding hydroquinone.
Substitution: Nucleophiles such as organometallic compounds can react with this compound under appropriate conditions.
Major Products
Oxidation: More complex quinones.
Reduction: Hydroquinones.
Substitution: Various substituted quinones depending on the nucleophile used.
Scientific Research Applications
2-Butyl-p-benzoquinone has several scientific research applications:
Mechanism of Action
2-Butyl-p-benzoquinone exerts its effects primarily through redox reactions. It can act as an electron shuttle, facilitating electron transfer in bioelectrochemical systems . In biological systems, it can disrupt biofilm formation by perturbing bacterial membranes and killing slow- and non-growing cells .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-p-benzoquinone
- 2,5-Di-tert-butyl-p-benzoquinone
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Uniqueness
2-Butyl-p-benzoquinone is unique due to its specific butyl substitution, which imparts distinct chemical properties and reactivity compared to other quinones. This substitution can influence its redox potential and its interactions with other molecules, making it suitable for specific applications in chemistry and biology .
Properties
CAS No. |
4197-70-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7H,2-4H2,1H3 |
InChI Key |
AMQCWFKKFGSNNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


